DL-Panthenol

Descripción general

Descripción

DL-Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5) and is thus a provitamin of B5. In organisms, it is quickly oxidized to pantothenic acid. This compound is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

Mecanismo De Acción

Target of Action

Panthenol, also known as pantothenol, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It primarily targets the epithelium, a layer of cells that cover the body. It is an essential component of a normally functioning epithelium .

Mode of Action

Panthenol exists as a racemic mixture containing both the dextrorotatory form (dexpanthenol) and the levorotatory form (levopanthenol). Only the dextrorotatory form, dexpanthenol, is biologically active . Dexpanthenol is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Biochemical Pathways

Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A . Coenzyme A is involved in many biochemical pathways, including those important for protein metabolism in the epithelium . It also plays a role in the glutathione system in the mitochondria of the brain, maintaining the redox balance and thiol–disulfide homeostasis .

Pharmacokinetics

It is known that panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation .

Result of Action

Panthenol has several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances cell viability, increases the cellular proliferation marker Ki67 in cultured human hair follicle cells, and suppresses apoptotic markers .

Action Environment

Environmental factors such as age, inflammation, and certain nutritional factors can contribute to a decrease in antioxidant defense systems and an increase in the formation of free radical oxidation products . These factors can influence the action, efficacy, and stability of Panthenol.

Análisis Bioquímico

Biochemical Properties

Panthenol plays a crucial role in biochemical reactions as it is converted into pantothenic acid in the body. Pantothenic acid is a component of coenzyme A (CoA), which is essential for the synthesis and oxidation of fatty acids. Panthenol interacts with various enzymes, including acetyl-CoA carboxylase and fatty acid synthase, facilitating the biosynthesis of fatty acids . Additionally, panthenol binds to proteins and other biomolecules, enhancing their stability and function.

Cellular Effects

Panthenol has significant effects on various types of cells and cellular processes. It promotes cell proliferation and differentiation, particularly in skin cells, by enhancing fibroblast activity and inducing epidermal epithelization . Panthenol also influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved skin barrier function and wound healing .

Molecular Mechanism

At the molecular level, panthenol exerts its effects by binding to specific receptors and enzymes. It activates the transcription of genes involved in cell growth and repair, such as those encoding for collagen and elastin . Panthenol also acts as a cofactor for enzymes involved in fatty acid metabolism, enhancing their activity and promoting the synthesis of essential lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of panthenol change over time. Panthenol is stable under neutral conditions but can degrade in acidic or alkaline environments . Long-term studies have shown that panthenol maintains its efficacy in promoting cellular function and wound healing over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of panthenol vary with different dosages in animal models. Low to moderate doses of panthenol have been shown to enhance skin hydration and wound healing without adverse effects . High doses may lead to toxicity and adverse reactions, including skin irritation and inflammation .

Metabolic Pathways

Panthenol is involved in several metabolic pathways, primarily through its conversion to pantothenic acid and subsequent incorporation into coenzyme A. This conversion is facilitated by enzymes such as pantothenate kinase and phosphopantetheine adenylyltransferase . Panthenol also affects metabolic flux by enhancing the synthesis of fatty acids and other essential metabolites .

Transport and Distribution

Panthenol is transported and distributed within cells and tissues through specific transporters and binding proteins. It readily penetrates the skin and accumulates in the epidermis and dermis, where it exerts its moisturizing and healing effects . Panthenol’s distribution is influenced by its interaction with lipid membranes and cellular transport mechanisms .

Subcellular Localization

Panthenol’s subcellular localization is primarily in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. It is directed to specific compartments through targeting signals and post-translational modifications . Panthenol’s activity is enhanced by its localization to areas of high metabolic activity, such as the mitochondria and endoplasmic reticulum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Panthenol can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol . The reaction typically involves dissolving D-pantolactone in a solvent, decoloring, and filtering to obtain a D-pantolactone solution. This solution is then continuously introduced with 3-aminopropanol into a reactor for continuous reaction . The reaction temperature for the acylation reaction is maintained between 10-35°C .

Industrial Production Methods: In industrial settings, the preparation of D-panthenol involves the acylation reaction of D-pantolactone and 3-aminopropanol in a solvent, followed by aftertreatment to obtain high-purity D-panthenol . The recovered solvent can be reused, making the method safe and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: DL-Panthenol undergoes various chemical reactions, including oxidation, reduction, and substitution. In organisms, it is quickly oxidized to pantothenic acid .

Common Reagents and Conditions: The common reagents used in the synthesis of panthenol include pantoic acid lactone and 3-aminopropanol . The reaction conditions typically involve maintaining a specific temperature range and using solvents for dissolution and purification .

Major Products Formed: The major product formed from the oxidation of panthenol is pantothenic acid, which is an essential nutrient for maintaining healthy skin and hair .

Aplicaciones Científicas De Investigación

DL-Panthenol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used in topical products for its moisturizing and healing properties, helping to relieve itching and promote wound healing . In biology, panthenol promotes cell growth by preventing cell senescence and apoptosis in cultured human hair follicle cells . It also has neuroprotective effects, contributing to the restoration of mitochondrial energy metabolism and normalization of the redox potential in brain mitochondria under oxidative stress .

Comparación Con Compuestos Similares

DL-Panthenol is closely related to pantothenic acid, which is a form of vitamin B5 . While both compounds have moisturizing and healing properties, panthenol is often used in its alcohol form, which is less expensive than pantothenic acid in its pure form . Other similar compounds include arginine, theanine, and hopantenic acid . This compound’s unique ability to be quickly oxidized to pantothenic acid and its effectiveness in promoting cell growth and healing make it a valuable compound in various applications .

Propiedades

IUPAC Name |

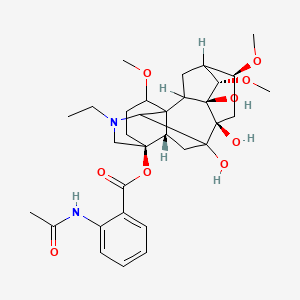

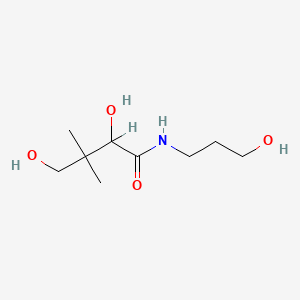

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)